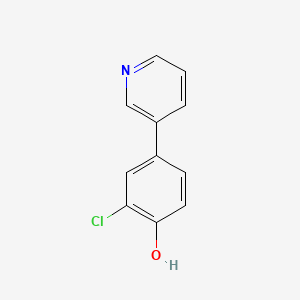

2-Chloro-4-(pyridin-3-yl)phenol

Vue d'ensemble

Description

2-Chloro-4-(pyridin-3-yl)phenol is an organic compound characterized by a phenol group substituted with a chlorine atom at the second position and a pyridin-3-yl group at the fourth position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(pyridin-3-yl)phenol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 2-chlorophenol and 3-bromopyridine.

Coupling Reaction: A Suzuki-Miyaura coupling reaction is employed to form the carbon-carbon bond between the phenol and pyridine rings. This reaction uses a palladium catalyst, such as palladium(II) acetate, and a base like potassium carbonate in an organic solvent such as toluene or dimethylformamide.

Reaction Conditions: The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete coupling.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and scalability. The use of automated systems for reagent addition and temperature control can further optimize the process, ensuring high yield and purity of the final product.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

Chlorinated phenol derivatives often participate in nucleophilic substitution reactions. For example, 2-chloro-4-nitrophenol reacts with 2-(chloromethyl)pyridine in the presence of bases (e.g., K₂CO₃ or Cs₂CO₃) and iodide catalysts to form ether-linked pyridine-phenol hybrids. Key conditions and yields include:

| Base | Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|---|

| K₂CO₃ | KI | DMF | 60°C | 98% |

| Cs₂CO₃ | NaI | Acetonitrile | 60°C | 52% |

These reactions typically proceed via SN2 mechanisms, where the phenolic oxygen displaces the chloride or methylpyridinium group .

Catalytic C–H Functionalization

Palladium-catalyzed C–H activation is a prominent method for modifying phenol-pyridine systems. For example:

-

2-Phenoxypyridines undergo regioselective dichlorination at the ortho positions of the phenol ring using Pd(OAc)₂ and N-chlorosuccinimide (NCS) .

-

Electron-rich pyridine substituents enhance reaction efficiency (yields up to 92%), while electron-withdrawing groups reduce yields due to diminished Pd coordination .

This suggests that 2-chloro-4-(pyridin-3-yl)phenol could undergo similar Pd-mediated functionalization at available C–H positions.

Reductive Transformations

Chlorinated nitrophenol derivatives are reduced to amines under iron/acetic acid conditions. For example:

-

2-((2-Chloro-4-nitrophenoxy)methyl)pyridine is reduced to 3-chloro-4-(pyridin-2-ylmethoxy)phenylamine using Fe in acetic acid (52% yield) .

Such reductive pathways may apply to nitro-substituted analogs of This compound , though direct evidence is absent in the provided data.

Directing Group Effects

The pyridine ring acts as a directing group in C–H activation. For instance:

-

In 2-phenoxypyridines , the pyridyl nitrogen facilitates ortho-C–H palladation, forming cyclopalladate intermediates critical for chlorination or fluorination .

-

Kinetic isotope effect (KIE) studies (KIE = 1.8) support a concerted metalation-deprotonation mechanism in these reactions .

Limitations and Challenges

-

Steric hindrance : Bulky substituents on the pyridine ring reduce reaction efficiency (e.g., meta-substituted 2-phenoxypyridines yield ≤55% dichlorinated products) .

-

Electron-deficient systems : Substrates with electron-withdrawing groups exhibit lower reactivity in C–H activation due to reduced Pd coordination strength .

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

2-Chloro-4-(pyridin-3-yl)phenol has been studied for its potential as an antimicrobial agent. Research indicates that derivatives of chlorinated phenols exhibit enhanced antibacterial properties. For instance, the compound has shown activity against various bacterial strains, making it a candidate for developing new antibiotics. A study demonstrated that modifications on the pyridine ring could enhance the compound's potency against resistant bacterial strains .

Inhibitors in Cancer Therapy

The compound serves as a scaffold in the development of selective androgen receptor modulators (SARMs). SARMs are being investigated for their potential to treat conditions such as prostate cancer. The presence of the chloro and pyridine groups contributes to the modulation of androgen receptor activity, offering a pathway for therapeutic interventions .

Enzyme Inhibition

Inhibitors derived from this compound have been reported to target specific enzymes involved in lipid metabolism. For example, compounds based on this structure have shown inhibitory effects on serine hydrolases, which play a role in various metabolic pathways. These findings suggest potential applications in treating metabolic disorders .

Agricultural Chemistry

Pesticide Development

The compound is also relevant in agricultural chemistry, particularly in the development of herbicides and fungicides. Its structural features allow it to interact with biological targets in plants and fungi, leading to effective pest control solutions. Research has indicated that chlorinated phenols can disrupt cellular processes in pests, providing an avenue for developing novel agrochemicals .

Case Study: Herbicide Efficacy

A case study involving the use of this compound as an active ingredient in herbicides showed promising results. The compound demonstrated effective weed control in field trials, with minimal phytotoxicity to crops, highlighting its potential for safe agricultural use .

Materials Science

Polymer Additives

In materials science, this compound has been explored as an additive in polymer formulations. Its incorporation can enhance thermal stability and mechanical properties of polymers. Research indicates that the addition of such chlorinated phenols can improve resistance to degradation under environmental stressors .

Data Table: Properties and Applications

| Property/Feature | Value/Description |

|---|---|

| Chemical Structure | This compound |

| Antimicrobial Activity | Effective against various bacterial strains |

| SARM Activity | Potential treatment for prostate cancer |

| Enzyme Inhibition | Targets serine hydrolases |

| Agricultural Use | Effective herbicide with low phytotoxicity |

| Polymer Application | Enhances thermal stability |

Mécanisme D'action

The mechanism of action of 2-Chloro-4-(pyridin-3-yl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can form hydrogen bonds with active site residues, while the pyridine ring can engage in π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Chloro-4-(pyridin-2-yl)phenol: Similar structure but with the pyridine ring attached at the second position.

2-Chloro-4-(pyridin-4-yl)phenol: Pyridine ring attached at the fourth position.

2-Bromo-4-(pyridin-3-yl)phenol: Bromine atom instead of chlorine.

Uniqueness

2-Chloro-4-(pyridin-3-yl)phenol is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of both chlorine and pyridine groups provides a versatile scaffold for further functionalization and optimization in drug discovery and materials science.

Activité Biologique

2-Chloro-4-(pyridin-3-yl)phenol is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a chlorinated phenolic structure with a pyridine ring, which contributes to its biological properties. The presence of the chlorine atom and the pyridine moiety can influence its interaction with biological targets, enhancing its activity against various pathogens and diseases.

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on chlorinated phenols have indicated their effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Antioxidant Properties

Phenolic compounds are known for their antioxidant capabilities. This compound may exhibit similar properties, contributing to its potential health benefits. In vitro assays have demonstrated that phenolic compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various chronic diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Studies suggest that modifications at the para position can significantly impact activity. For example, substituents that enhance electron density or steric hindrance can alter binding affinity to target enzymes .

| Substituent Type | Position | Effect on Activity |

|---|---|---|

| Electron-donating | Para | Increased potency |

| Electron-withdrawing | Para | Decreased potency |

This table summarizes how different substituents affect the biological activity of similar compounds.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of various chlorinated phenolic compounds, including derivatives of this compound. The results indicated that these compounds inhibited the growth of multiple bacterial strains effectively, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Study 2: Antioxidant Activity Assessment

Research assessing the antioxidant potential of phenolic compounds found that this compound exhibited significant radical scavenging activity in DPPH assays. This suggests its potential use in formulations aimed at reducing oxidative stress .

Propriétés

IUPAC Name |

2-chloro-4-pyridin-3-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO/c12-10-6-8(3-4-11(10)14)9-2-1-5-13-7-9/h1-7,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQBLDLZPORHYDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC(=C(C=C2)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.